molecular formula C17H14O3S B1682369 Zaltoprofen CAS No. 74711-43-6

Zaltoprofen

Cat. No.: B1682369
CAS No.: 74711-43-6
M. Wt: 298.4 g/mol
InChI Key: MUXFZBHBYYYLTH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Zaltoprofen, a nonsteroidal anti-inflammatory drug (NSAID), primarily targets Cyclooxygenase-2 (COX-2) and Bradykinin receptors . COX-2 is an enzyme involved in inflammation and pain, while Bradykinin receptors play a crucial role in mediating pain responses .

Mode of Action

This compound acts as a selective COX-2 inhibitor , reducing the production of prostaglandins, potent mediators of inflammation and pain . Interestingly, it also inhibits bradykinin-induced pain responses without blocking bradykinin receptors . This unique mode of action contributes to its analgesic and anti-inflammatory effects.

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the conversion of arachidonic acid to prostaglandins catalyzed by COX enzymes . By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain.

Pharmacokinetics

This compound’s pharmacokinetics can be explained by a two-compartment model with first-order absorption . Creatinine clearance (CrCL) and albumin levels were identified as significant covariates related to interindividual this compound pharmacokinetic variability . They had positive and negative correlations with clearance (CL/F), respectively . These factors significantly influence this compound’s bioavailability and necessitate dose adjustments in certain cases .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and pain . By inhibiting COX-2 and affecting bradykinin-induced pain responses, this compound decreases the production of inflammation and pain mediators, leading to relief from symptoms .

Action Environment

Environmental factors such as renal function (indicated by CrCL) and serum albumin levels can influence this compound’s action, efficacy, and stability . For instance, steady-state plasma exposure to this compound was significantly reduced in the group with CrCL and albumin levels of 130 mL/min and 3.5 g/dL, respectively . This suggests that dose adjustment may be necessary in certain environments, highlighting the importance of personalized medicine in optimizing drug efficacy and safety .

Biochemical Analysis

Biochemical Properties

Zaltoprofen plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily inhibits the COX-2 enzyme, which is responsible for the synthesis of prostaglandins that mediate inflammation and pain . Additionally, this compound interacts with bradykinin receptors, specifically the B2-type bradykinin receptor, to inhibit pain responses . These interactions are crucial for its anti-inflammatory and analgesic effects.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to inhibit the growth of extraskeletal chondrosarcoma cells by inducing the expression of peroxisome proliferator-activated receptor gamma (PPARγ), p21, p27, and p53 . This leads to the inhibition of cell proliferation and induction of tumor necrosis. This compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of COX-2 and bradykinin receptors .

Molecular Mechanism

The molecular mechanism of this compound involves its selective inhibition of the COX-2 enzyme, which reduces the synthesis of prostaglandins responsible for inflammation and pain . Additionally, this compound blocks the B2-type bradykinin receptor in nerve endings, providing potent analgesic effects . These interactions at the molecular level contribute to its overall therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is stable and maintains its efficacy over extended periods In vitro and in vivo studies have demonstrated its sustained anti-inflammatory and analgesic effects over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound result in more pronounced analgesic and anti-inflammatory effects . At high doses, this compound may also exhibit toxic or adverse effects, such as gastrointestinal bleeding and ulceration . It is important to determine the optimal dosage to balance efficacy and safety.

Metabolic Pathways

This compound is metabolized in the liver through various pathways, including glucuronidation and oxidation . The primary metabolites of this compound include this compound acyl glucuronide, 10-Hydroxythis compound, and this compound S-oxide . These metabolic pathways involve enzymes such as CYP2C9 and UGT2B7, which play a crucial role in the drug’s metabolism . The effects of this compound on metabolic flux and metabolite levels are essential for understanding its pharmacokinetics.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the gastrointestinal tract and distributed throughout the body . The drug’s distribution is influenced by transporters and binding proteins, which affect its localization and accumulation in specific tissues . Understanding these transport and distribution mechanisms is crucial for optimizing its therapeutic effects.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with COX-2 and bradykinin receptors . The drug’s activity and function are influenced by its localization within specific cellular compartments. Post-translational modifications and targeting signals may direct this compound to specific organelles, enhancing its therapeutic efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Zaltoprofen involves several key steps. One method includes the reaction of 5-(1-propyloic) 2-thiophenyl toluylic acid with vitriol oil and phosphoric acid. The reaction mixture is then treated with ethyl acetate, ice, and water at room temperature. The ethyl acetate layer is collected, washed with saturated sodium bicarbonate and sodium chloride solutions, dried, and subjected to distillation and concentration. The product is crystallized from ethyl acetate and dried to obtain this compound .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process is designed to be simple, environmentally friendly, and suitable for mass production .

Chemical Reactions Analysis

Types of Reactions: Zaltoprofen undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form this compound S-oxide.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: Substitution reactions can occur at the aromatic ring or the carboxylic acid group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

    Oxidation: this compound S-oxide.

    Reduction: Reduced forms of this compound.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Zaltoprofen has a wide range of scientific research applications:

Comparison with Similar Compounds

  • Flurbiprofen
  • Ibuprofen
  • Ketoprofen
  • Diclofenac

Comparison: Zaltoprofen is unique among NSAIDs due to its selective inhibition of COX-2 and its ability to inhibit bradykinin-induced pain responses without affecting bradykinin receptors. This selective action reduces the risk of gastrointestinal side effects commonly associated with non-selective NSAIDs .

Properties

IUPAC Name

2-(6-oxo-5H-benzo[b][1]benzothiepin-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3S/c1-10(17(19)20)11-6-7-15-12(8-11)9-14(18)13-4-2-3-5-16(13)21-15/h2-8,10H,9H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXFZBHBYYYLTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)SC3=CC=CC=C3C(=O)C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0049076
Record name Zaltoprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0049076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74711-43-6
Record name Zaltoprofen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74711-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zaltoprofen [INN:JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zaltoprofen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06737
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Zaltoprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0049076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10,11-dihydro-α-methyl-10-oxodibenzo[b,f]thiepin-2-acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.863
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Record name ZALTOPROFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8635NG3PY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a mixture of 150 mg of 2-(10,11-dihydro-10-oxodibenzo[b,f]-thiepin-2-yl)-propionamide and 2 ml of ethanol was added 400 mg of potassium hydroxide in 2 ml of water, and the mixture was refluxed with stirring for 6 hours. After the completion of the reaction, ethanol was removed by distillation to obtain a residue to which was added water. The residue was washed with ethyl acetate, and an alkaline layer was acidified with hydrochloric acid and extracted with ethyl acetate. The extract was washed with a saturated sodium chloride solution and dried over anhydrous sodium sulfate. The solvent was removed by distillation to obtain a brown oil substance, which was chromatographed over 4 g of silica gel and eluted with benzene-chloroform (1:1) to obtain a light yellow oil substance. This substance was recrystallized from benzene-n-hexane, thereby obtaining 96 mg (yield: 64%) of 2-(10,11-dihydro-10-oxodibenzo[b,f]thiepin-2-yl)-propionic acid as pale yellow crystals having a melting point of 130.5°-131.5° C.
Name
2-(10,11-dihydro-10-oxodibenzo[b,f]-thiepin-2-yl)-propionamide
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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